7-Octenyltrimethoxysilane

Vue d'ensemble

Description

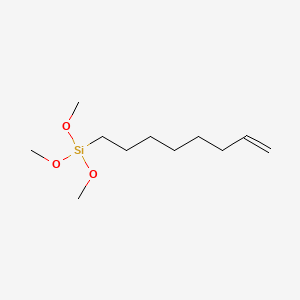

7-Octenyltrimethoxysilane is an organosilicon compound with the molecular formula C11H24O3Si. It is characterized by the presence of a trimethoxysilane group attached to an octenyl chain. This compound is widely used as a coupling agent, which helps in forming durable bonds between organic and inorganic materials. Its unique structure allows it to modify surfaces and enhance the properties of various materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Octenyltrimethoxysilane can be synthesized through the hydrosilylation reaction of 1-octene with trimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The process involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 1-octene, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of a platinum catalyst is crucial for achieving high conversion rates and selectivity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Octenyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the trimethoxysilane groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

Condensation: The silanol groups formed during hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces, leading to the formation of a siloxane network.

Addition Reactions: The terminal double bond in the octenyl chain can participate in addition reactions, such as hydrosilylation or polymerization.

Common Reagents and Conditions:

Hydrolysis and Condensation: These reactions typically occur under acidic or basic conditions, with water or alcohol as the solvent.

Addition Reactions: Platinum or other transition metal catalysts are commonly used to facilitate addition reactions involving the terminal double bond.

Major Products Formed:

Siloxane Networks: Formed through hydrolysis and condensation reactions.

Functionalized Surfaces: Resulting from the reaction of this compound with hydroxyl groups on various substrates.

Applications De Recherche Scientifique

Surface Modification

Monolayer Formation on Silicon Surfaces

One of the primary applications of 7-Octenyltrimethoxysilane is in the modification of silicon surfaces. Research has demonstrated that OTMS can form stable monolayers on silicon (100) substrates covered with native oxide layers. This process involves physisorption from organic solvents followed by exposure to ammonia vapors, which catalyze the transformation of methoxy groups into silanol groups, facilitating covalent bonding to the silicon surface . The resulting monolayers exhibit hydrophobic properties, making them suitable for various electronic and nanofluidic applications.

Hydrophobization of Silica Surfaces

OTMS has also been utilized to modify silica surfaces, enhancing their hydrophobicity. This property is crucial in applications such as chromatography and adhesion promotion for coatings on oxidic surfaces. The presence of long alkyl chains in OTMS contributes to the formation of a hydrophobic network, significantly increasing water contact angles from 0° (highly hydrophilic) to values exceeding 126° . Such modifications are essential for improving the durability and performance of coatings in harsh environments.

Nanocomposite Development

Graft-Type Nanocomposites

In the field of polymer nanocomposites, OTMS has been employed as a reactive comonomer during the melt mixing process with polypropylene (PP). The incorporation of OTMS leads to in situ grafting onto silica nanoparticles, resulting in improved dispersion and mechanical properties of the resultant nanocomposites. This method enhances interfacial bonding and contributes to a crosslinking network that reinforces the material . The mechanical properties, such as Young’s modulus and yield strength, are significantly enhanced due to this effective grafting process.

Polymer Blends and Interfaces

OTMS is also used to modify interfaces in polymer blends. For instance, it has been reported that OTMS can enhance the compatibility between different polymer phases by forming covalent bonds at the interface. This results in improved mechanical properties and thermal stability of the blends, making them suitable for various industrial applications .

Applications in Biotechnology

Capillary Electrophoresis

Another notable application of OTMS is its use as a coupling agent for in situ polymerization processes in capillary electrophoresis systems. By modifying the inner surfaces of capillaries with OTMS, researchers have achieved improved separation efficiency for biomolecules, such as DNA and proteins. This modification enhances the surface characteristics necessary for effective electrophoretic separations .

Fluorescent In Situ Hybridization (FISH)

OTMS has been applied in biotechnology protocols like FISH, where it serves as a silanization agent for coverslips used in DNA combing techniques. This application highlights OTMS's role in enhancing adhesion properties between biological samples and glass substrates, facilitating better imaging and analysis .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Surface Modification | Monolayer formation on silicon and hydrophobization of silica | Enhanced adhesion, hydrophobicity |

| Nanocomposite Development | Graft-type nanocomposites with polypropylene | Improved mechanical properties |

| Biotechnology | Coupling agent for capillary electrophoresis | Enhanced separation efficiency |

| Silanization for FISH protocols | Improved adhesion for biological samples |

Mécanisme D'action

The mechanism of action of 7-octenyltrimethoxysilane involves the formation of covalent bonds between the silane groups and the surface hydroxyl groups of substrates. The hydrolysis of the trimethoxysilane groups generates silanol groups, which can condense with other silanol groups or with hydroxyl groups on surfaces, forming a stable siloxane network. This network enhances the adhesion and compatibility of the modified surface with other materials.

Comparaison Avec Des Composés Similaires

Vinyltrimethoxysilane: Similar to 7-octenyltrimethoxysilane but with a shorter vinyl chain.

Octyltrimethoxysilane: Lacks the terminal double bond present in this compound.

Allyltrimethoxysilane: Contains an allyl group instead of an octenyl chain.

Uniqueness: this compound is unique due to its terminal double bond, which allows for additional functionalization and reactivity compared to other similar compounds. This feature makes it particularly useful in applications requiring surface modification and coupling of organic and inorganic materials.

Activité Biologique

7-Octenyltrimethoxysilane (OTMS) is an organofunctional silane that has garnered attention in various fields, particularly in materials science and biochemistry. Its unique structure allows it to interact with biological systems, making it a candidate for applications ranging from drug delivery to biosensors. This article explores the biological activity of OTMS, summarizing key findings from recent studies and presenting relevant data.

- Chemical Formula : C₁₂H₂₄O₃Si

- Molecular Weight : 232.4 g/mol

- Functional Groups : Contains both a hydrophobic alkene group and methoxy groups, which can hydrolyze to form silanol groups.

Biological Applications

OTMS has been investigated for its potential in several biological applications:

1. Surface Modification for Biomaterials

OTMS is used for modifying surfaces to enhance biocompatibility. Its hydrophobic properties can reduce nonspecific adsorption of proteins and cells, which is crucial in biomedical devices. A study demonstrated that OTMS-modified surfaces showed reduced protein adsorption compared to unmodified surfaces, indicating its potential for improving the performance of implants and biosensors .

2. Drug Delivery Systems

The ability of OTMS to form stable siloxane networks makes it suitable for drug delivery applications. Research indicates that OTMS can be used to create nanocarriers that improve the solubility and stability of hydrophobic drugs. These carriers can be engineered to release drugs in a controlled manner, enhancing therapeutic efficacy .

3. Enzymatic Applications

In enzymatic studies, OTMS has been utilized as a substrate for immobilizing enzymes on surfaces. This immobilization enhances the stability and reusability of enzymes in catalytic processes. For instance, OTMS-modified silica supports have been shown to effectively immobilize lipases, resulting in increased catalytic activity compared to free enzymes .

Case Study 1: Surface Functionalization

A study investigated the effects of OTMS on the functionalization of mesoporous silica (MCM-41). The results indicated that OTMS not only improved the mechanical properties of the silica but also enhanced its ability to host catalysts due to better dispersion and stability .

| Property | Unmodified MCM-41 | OTMS-Modified MCM-41 |

|---|---|---|

| Surface Area (m²/g) | 800 | 750 |

| Catalytic Activity | Low | High |

| Stability (Cycles) | 5 | 15 |

Case Study 2: Protein Resistance

In another investigation, OTMS was tested for its ability to resist protein adsorption on surfaces intended for biosensor applications. The findings revealed that OTMS significantly reduced nonspecific binding when compared to conventional coatings, thus enhancing sensor performance .

Toxicity and Safety

While OTMS shows promise in various applications, its safety profile is crucial for biomedical use. Studies have reported low toxicity levels associated with OTMS when used in appropriate concentrations. The compound's biocompatibility was affirmed through cytotoxicity assays on various cell lines, indicating that it does not adversely affect cell viability at low concentrations .

Mechanistic Insights

The mechanism by which OTMS interacts with biological systems involves its ability to form covalent bonds with silanol groups on silica or glass surfaces, facilitating stable attachment of biomolecules or drugs. This property is essential for creating durable coatings that enhance the functionality of medical devices .

Propriétés

IUPAC Name |

trimethoxy(oct-7-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5H,1,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLXSINPXIQKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCC=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068718 | |

| Record name | Silane, trimethoxy-7-octenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-57-9 | |

| Record name | (7-Octen-1-yl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethoxy-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxy-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethoxy-7-octenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.